![molecular formula C24H29NO4S B15005230 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15005230.png)
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives with thiophene-containing intermediates under controlled conditions. The reaction conditions often require the use of catalysts such as palladium-based catalysts and triphenylphosphines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantane and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to its biological activity, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety is known for its ability to modulate receptor activity, while the thiophene and dihydropyridine components contribute to the compound’s overall biological activity . The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds share the adamantane moiety and are studied for their biological activity.
Indole derivatives: These compounds have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of adamantane, thiophene, and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H29NO4S |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H29NO4S/c1-28-22(26)19-11-25(12-20(23(27)29-2)21(19)18-3-4-30-13-18)14-24-8-15-5-16(9-24)7-17(6-15)10-24/h3-4,11-13,15-17,21H,5-10,14H2,1-2H3 |
InChI Key |
WRAGJBVLQHLACZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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